2-Imino-5-methyl-2,6-dihydropyrazolo(1,5-a)pyrimidin-7(1H)-one
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Overview
Description
2-Imino-5-methyl-2,6-dihydropyrazolo(1,5-a)pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-methyl-2,6-dihydropyrazolo(1,5-a)pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-methyl-2,6-dihydropyrazolo(1,5-a)pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Imino-5-methyl-2,6-dihydropyrazolo(1,5-a)pyrimidin-7(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-Imino-5-methyl-2,6-dihydropyrazolo(1,5-a)pyrimidin-7(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-2,3-dihydro-1H-pyrazolo(1,5-a)pyrimidin-7(1H)-one
- 5-Methyl-2,3-dihydro-1H-pyrazolo(1,5-a)pyrimidin-7(1H)-one
Uniqueness
2-Imino-5-methyl-2,6-dihydropyrazolo(1,5-a)pyrimidin-7(1H)-one is unique due to its specific substitution pattern and the presence of an imino group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62679-02-1 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-amino-5-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4O/c1-4-2-7(12)11-6(9-4)3-5(8)10-11/h3H,2H2,1H3,(H2,8,10) |
InChI Key |
LJLVVSKRGQBAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=O)C1)N |
Origin of Product |
United States |
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